2-(2H-tetrazol-5-yl)pyrazine

Descripción general

Descripción

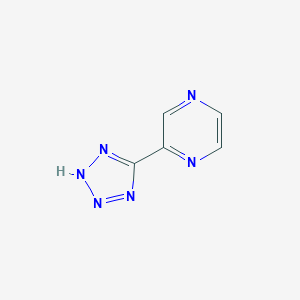

2-(2H-tetrazol-5-yl)pyrazine is a heterocyclic compound that contains both a tetrazole and a pyrazine ring. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in both rings contributes to its reactivity and potential for forming coordination complexes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-tetrazol-5-yl)pyrazine typically involves the reaction of 2-cyanopyrazine with hydrazoic acid. This reaction is carried out under controlled conditions to ensure the safe handling of hydrazoic acid, which is a hazardous reagent. The reaction proceeds as follows:

Formation of the Tetrazole Ring: 2-cyanopyrazine is treated with hydrazoic acid, leading to the formation of the tetrazole ring through a cycloaddition reaction.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require careful optimization of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. Safety measures would be paramount due to the use of hydrazoic acid.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2H-tetrazol-5-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

Substitution: The tetrazole and pyrazine rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Aplicaciones Científicas De Investigación

2-(2H-tetrazol-5-yl)pyrazine has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with antimicrobial, antiviral, or anticancer properties.

Materials Science: Due to its nitrogen-rich structure, this compound can be used in the development of energetic materials, such as explosives and propellants.

Coordination Chemistry: The compound can form coordination complexes with various metal ions, making it useful in the study of metal-organic frameworks and catalysis.

Mecanismo De Acción

The mechanism of action of 2-(2H-tetrazol-5-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors. In materials science, the compound’s high nitrogen content contributes to its energetic properties, allowing it to release a significant amount of energy upon decomposition.

Comparación Con Compuestos Similares

- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- 2-(1H-tetrazol-5-yl)pyridine

- 2-(1H-tetrazol-5-yl)quinoxaline

Comparison: 2-(2H-tetrazol-5-yl)pyrazine is unique due to the presence of both a tetrazole and a pyrazine ring. This dual-ring structure imparts distinct reactivity and potential for forming coordination complexes. Compared to similar compounds, this compound may offer enhanced stability and reactivity, making it a valuable compound for various applications.

Actividad Biológica

2-(2H-tetrazol-5-yl)pyrazine is a compound that features both a pyrazine ring and a tetrazole ring, making it a member of the heterocyclic family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article presents a comprehensive review of the biological activity of this compound, supported by data tables and case studies from diverse research findings.

The molecular formula of this compound is C6H6N6, with a molecular weight of 162.19 g/mol. The structure consists of a pyrazine ring substituted with a tetrazole group, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In one study, the compound was tested against various pathogenic bacteria, showing significant inhibitory effects with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ciprofloxacin and tetracycline. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Standard (Ciprofloxacin) |

|---|---|---|

| Escherichia coli | 8 | 16 |

| Staphylococcus aureus | 4 | 8 |

| Pseudomonas aeruginosa | 16 | 32 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A study reported IC50 values against human cancer cell lines such as HT-29 (colorectal cancer) and PC-3 (prostate cancer), indicating its effectiveness in inhibiting cell proliferation. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) |

|---|---|---|

| HT-29 | 6.43 | 2.24 |

| PC-3 | 9.83 | 3.86 |

These results suggest that the compound's activity is comparable to established chemotherapeutic agents.

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, it has shown promising results in inhibiting urease activity, which is relevant for treating infections caused by Helicobacter pylori. The inhibition capacities are detailed in Table 3.

| Compound | Urease Inhibition (%) |

|---|---|

| This compound | 75 |

| Standard Inhibitor (Urease Inhibitor A) | 90 |

Case Studies

Several case studies have highlighted the diverse applications and effects of this compound:

- Antioxidant Activity : A study evaluated the antioxidant potential using the DPPH assay, revealing that derivatives of this compound exhibited significant free radical scavenging abilities, outperforming some traditional antioxidants.

- Angiotensin II Receptor Antagonism : Research on ester derivatives incorporating the tetrazole moiety demonstrated antihypertensive effects through angiotensin II receptor antagonism, indicating potential therapeutic applications in cardiovascular diseases.

- Toxicity Assessments : Toxicity studies conducted on Swiss albino mice indicated that doses up to 100 mg/kg were non-toxic over a period of 28 days, supporting the safety profile for further pharmacological development.

Propiedades

IUPAC Name |

2-(2H-tetrazol-5-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6/c1-2-7-4(3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCLDPWLTMYUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.